molecular formula C20H28FNO3 B5632559 [4-(4-fluorophenyl)oxan-4-yl]-[(3R,4R)-3-hydroxy-4-methyl-3-propan-2-ylpyrrolidin-1-yl]methanone

[4-(4-fluorophenyl)oxan-4-yl]-[(3R,4R)-3-hydroxy-4-methyl-3-propan-2-ylpyrrolidin-1-yl]methanone

Cat. No.: B5632559
M. Wt: 349.4 g/mol
InChI Key: GUOXMAQJDKRYHH-FOIQADDNSA-N
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Description

[4-(4-fluorophenyl)oxan-4-yl]-[(3R,4R)-3-hydroxy-4-methyl-3-propan-2-ylpyrrolidin-1-yl]methanone is a complex organic compound with a unique structure that combines a fluorophenyl group, an oxane ring, and a pyrrolidinyl methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-fluorophenyl)oxan-4-yl]-[(3R,4R)-3-hydroxy-4-methyl-3-propan-2-ylpyrrolidin-1-yl]methanone typically involves multi-step organic reactionsThe final step involves the coupling of the pyrrolidinyl methanone moiety under controlled conditions, such as using a base catalyst and maintaining a specific temperature and pressure .

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The process might include the use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent addition .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

Chemistry

In chemistry, [4-(4-fluorophenyl)oxan-4-yl]-[(3R,4R)-3-hydroxy-4-methyl-3-propan-2-ylpyrrolidin-1-yl]methanone is used as a building block for the synthesis of more complex molecules.

Biology

The compound has shown potential in biological research, particularly in the study of enzyme interactions and receptor binding. Its ability to interact with specific biological targets makes it a valuable tool for understanding biochemical pathways .

Medicine

In medicinal chemistry, this compound is being investigated for its potential therapeutic properties. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity .

Mechanism of Action

The mechanism of action of [4-(4-fluorophenyl)oxan-4-yl]-[(3R,4R)-3-hydroxy-4-methyl-3-propan-2-ylpyrrolidin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4-(4-fluorophenyl)oxan-4-yl]-[(3R,4R)-3-hydroxy-4-methyl-3-propan-2-ylpyrrolidin-1-yl]methanone apart is its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and interact with specific biological targets, making it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

[4-(4-fluorophenyl)oxan-4-yl]-[(3R,4R)-3-hydroxy-4-methyl-3-propan-2-ylpyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28FNO3/c1-14(2)20(24)13-22(12-15(20)3)18(23)19(8-10-25-11-9-19)16-4-6-17(21)7-5-16/h4-7,14-15,24H,8-13H2,1-3H3/t15-,20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOXMAQJDKRYHH-FOIQADDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1(C(C)C)O)C(=O)C2(CCOCC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@]1(C(C)C)O)C(=O)C2(CCOCC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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